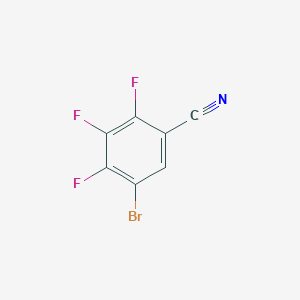

5-Bromo-2,3,4-trifluorobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,3,4-trifluorobenzonitrile: is an organic compound with the molecular formula C7HBrF3N . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination of 2,3,4-trifluorobenzonitrile. The process can be summarized as follows:

Starting Material: 2,3,4-trifluorobenzonitrile.

Reagents: Bromine, acetic acid, sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial equipment to ensure efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2,3,4-trifluorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitrile group can be reduced to an amine.

Oxidation Reactions: The compound can undergo oxidation to form different products.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a catalyst like palladium on carbon.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 5-Bromo-2,3,4-trifluoroaniline.

Oxidation: Various oxidized derivatives depending on the conditions.

Applications De Recherche Scientifique

5-Bromo-2,3,4-trifluorobenzonitrile is used in a variety of scientific research applications:

Chemistry: As a reagent in organic synthesis to create more complex molecules.

Biology: In the study of biochemical pathways and interactions.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly fluorinated drugs.

Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-Bromo-2,3,4-trifluorobenzonitrile is not fully understood. it is believed to act as a nucleophile, reacting with other molecules to form new compounds. This reactivity makes it useful in various synthetic applications.

Comparaison Avec Des Composés Similaires

2,3,4-Trifluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-fluorobenzonitrile: Contains fewer fluorine atoms, affecting its chemical properties and reactivity.

2,4,5-Trifluorobenzonitrile: Different substitution pattern on the benzene ring, leading to different reactivity and applications.

Uniqueness: 5-Bromo-2,3,4-trifluorobenzonitrile is unique due to the presence of both bromine and three fluorine atoms, which confer distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Activité Biologique

5-Bromo-2,3,4-trifluorobenzonitrile (CAS Number: 1503508-74-4) is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine and trifluoromethyl groups, influences its biological activity, particularly in the context of microtubule stabilization and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7HBrF3N and a molecular weight of approximately 235.99 g/mol. The compound features a benzene ring substituted with a bromine atom at the 5-position and trifluoromethyl groups at the 2, 3, and 4 positions.

| Property | Value |

|---|---|

| Molecular Formula | C7HBrF3N |

| Molecular Weight | 235.989 g/mol |

| CAS Number | 1503508-74-4 |

| Purity | ≥95% |

Microtubule Stabilization

Recent studies have highlighted the role of this compound in stabilizing microtubules, which are critical components of the cytoskeleton in eukaryotic cells. Microtubule stabilization is essential for various cellular processes, including mitosis and intracellular transport.

- Mechanism of Action : The compound interacts with tubulin, promoting polymerization and preventing depolymerization. This activity can lead to increased levels of acetylated tubulin (AcTub), a marker for stable microtubules.

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzene ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups like cyano or nitro demonstrate enhanced microtubule stabilizing effects compared to those with electron-donating groups .

Case Study 1: Efficacy in Cancer Models

In a study involving transgenic mouse models for Alzheimer's disease, compounds structurally similar to this compound were evaluated for their ability to stabilize microtubules. These compounds exhibited a concentration-dependent increase in AcTub levels without adversely affecting cellular tubulin levels .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other fluorinated benzonitriles. The results indicated that while other derivatives showed varying degrees of microtubule stabilization, the trifluorinated compound consistently outperformed many analogs in terms of potency and selectivity .

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Preliminary assessments indicate that high concentrations may lead to cytotoxic effects; therefore, further studies are required to establish safe dosage levels for potential therapeutic applications .

Propriétés

IUPAC Name |

5-bromo-2,3,4-trifluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF3N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHJQDHPDKXJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.